molecular formula C15H11ClN2OS B2430708 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one CAS No. 35976-99-9

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one

Cat. No.: B2430708
CAS No.: 35976-99-9
M. Wt: 302.78
InChI Key: DVWVZXIDBCWYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that contains a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its biological activities.

Future Directions

The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one typically involves the reaction of 4-chlorobenzylamine with isothiocyanates, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl alcohol
  • 4-chlorobenzyl chloride
  • Thiobencarb

Comparison

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is unique due to its quinazolinone core structure, which imparts distinct biological activities compared to simpler compounds like 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride. Thiobencarb, while also containing a chlorobenzyl group, is primarily used as a herbicide and has a different mechanism of action.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWVZXIDBCWYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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